molecular formula C8H8F2O2 B14763604 4-(Difluoromethoxy)-3-methylphenol CAS No. 1261440-38-3

4-(Difluoromethoxy)-3-methylphenol

Cat. No.: B14763604
CAS No.: 1261440-38-3
M. Wt: 174.14 g/mol
InChI Key: DLFMENAJKOHTIL-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-3-methylphenol is an organic compound characterized by the presence of a difluoromethoxy group and a methyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 4-hydroxy-3-methylphenol with difluoromethyl ether in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the difluoromethyl ether.

Industrial Production Methods

Industrial production of 4-(Difluoromethoxy)-3-methylphenol may involve continuous flow processes to enhance yield and reduce by-products. For example, the use of a continuous flow reactor can optimize reaction conditions and improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-3-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinones, while reduction can produce hydroquinones .

Scientific Research Applications

4-(Difluoromethoxy)-3-methylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-3-methylphenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethoxy)-3-methylphenol: Similar in structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

    4-(Difluoromethoxy)aniline: Contains an aniline group instead of a phenol group.

    3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid: Contains a benzoic acid group and a cyclopropylmethoxy group.

Uniqueness

4-(Difluoromethoxy)-3-methylphenol is unique due to the presence of both a difluoromethoxy group and a methyl group on the phenol ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications .

Properties

CAS No.

1261440-38-3

Molecular Formula

C8H8F2O2

Molecular Weight

174.14 g/mol

IUPAC Name

4-(difluoromethoxy)-3-methylphenol

InChI

InChI=1S/C8H8F2O2/c1-5-4-6(11)2-3-7(5)12-8(9)10/h2-4,8,11H,1H3

InChI Key

DLFMENAJKOHTIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)OC(F)F

Origin of Product

United States

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